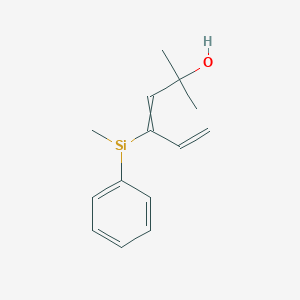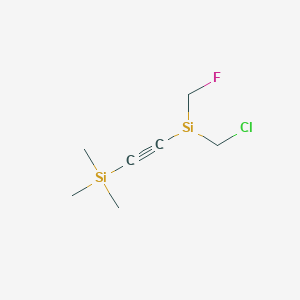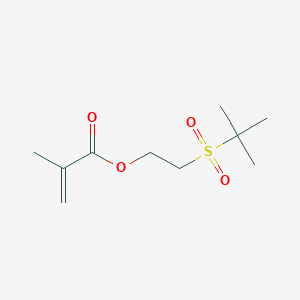
2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes both sulfonyl and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate typically involves multiple steps. One common method includes the reaction of 2-methylpropane-2-sulfonyl chloride with an appropriate alcohol to form the sulfonate ester. This intermediate is then reacted with 2-methylprop-2-enoic acid under esterification conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group yields sulfonic acids, while reduction of the ester group produces alcohols.
Aplicaciones Científicas De Investigación
2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of biochemical assays and as a reagent in enzymatic studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism by which 2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Acrylamido-2-methylpropane sulfonic acid: This compound has a similar sulfonyl group but differs in its amide functionality.
2-Methylpropene: This compound shares the methylpropene structure but lacks the sulfonyl and ester groups.
Uniqueness
2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate is unique due to its combination of sulfonyl and ester functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
85997-68-8 |
|---|---|
Fórmula molecular |
C10H18O4S |
Peso molecular |
234.31 g/mol |
Nombre IUPAC |
2-tert-butylsulfonylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H18O4S/c1-8(2)9(11)14-6-7-15(12,13)10(3,4)5/h1,6-7H2,2-5H3 |
Clave InChI |
CDYFJCKRDKFODG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCS(=O)(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


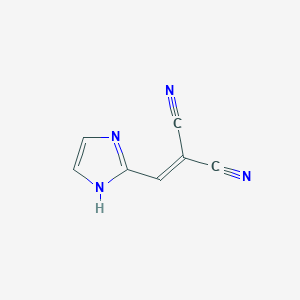

![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)
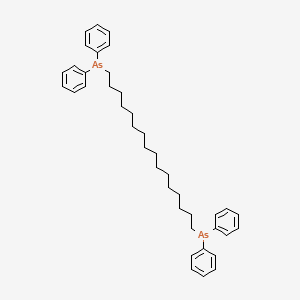

![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
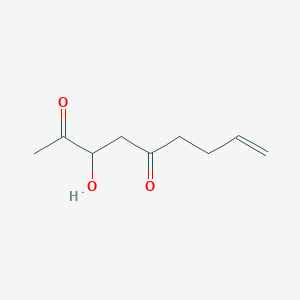
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
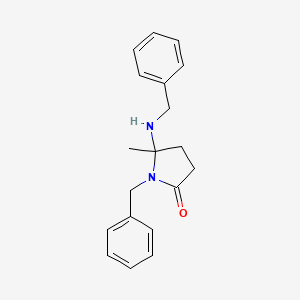
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
